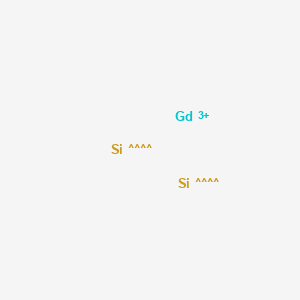
Gadolinium silicide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium silicide is a compound composed of gadolinium and silicon. It is known for its high magnetization, low Curie temperature, and low toxicity in biological environments. These properties make it an interesting material for various scientific and industrial applications .
Méthodes De Préparation
Gadolinium silicide can be prepared using several methods. One common method involves the surfactant-assisted ball milling of arc-melted bulk ingots of the compound. This process allows for the production of nanoparticles with a wide range of crystallite sizes . Another method involves high-temperature evaporation in a vacuum, which leads to a sequence of phase transformations from Gd5Si3 to Gd5Si4 to GdSi .
Analyse Des Réactions Chimiques
Gadolinium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, gadolinium reacts with oxygen and water to form gadolinium hydroxide. It also reacts with halogens to form gadolinium halides, such as gadolinium fluoride . These reactions typically occur under specific conditions, such as high temperatures or the presence of specific reagents.
Applications De Recherche Scientifique
Gadolinium silicide has several scientific research applications. In the field of medicine, it is used in magnetic hyperthermia, a treatment technique for cancer. The heat produced by this compound nanoparticles in radio frequency magnetic fields can destroy cancerous cells or retard their growth . Additionally, its low toxicity makes it suitable for biological environments. In industry, this compound is used for its magnetic and magnetothermal properties, which are beneficial in various applications .
Mécanisme D'action
The mechanism of action of gadolinium silicide involves its magnetic and magnetothermal properties. When exposed to an alternating current magnetic field, this compound nanoparticles transform the magnetic field energy into heat through different magnetic loss mechanisms, such as Néel and Brownian losses. This heat can be used for therapeutic purposes, such as in magnetic hyperthermia for cancer treatment .
Comparaison Avec Des Composés Similaires
Gadolinium silicide is unique due to its high magnetization and low Curie temperature. Similar compounds include other rare-earth silicides, such as dysprosium silicide and terbium silicide. These compounds also exhibit magnetic properties but may differ in their Curie temperatures and specific applications .
Propriétés
Numéro CAS |
12134-75-7 |
|---|---|
Formule moléculaire |
GdSi2+3 |
Poids moléculaire |
213.4 g/mol |
InChI |
InChI=1S/Gd.2Si/q+3;; |
Clé InChI |
MDYZLTUIAFSQMZ-UHFFFAOYSA-N |
SMILES canonique |
[Si].[Si].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


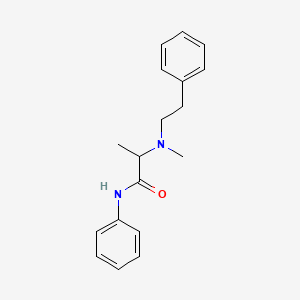

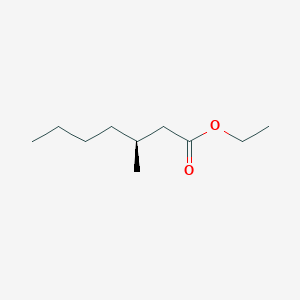

![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
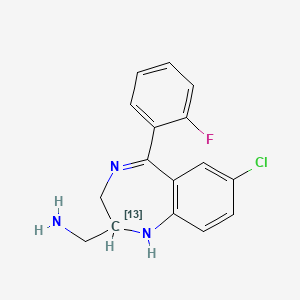
![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
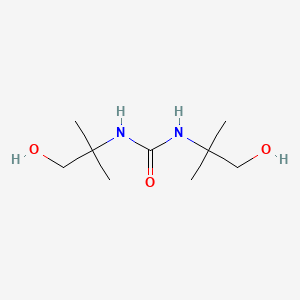
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
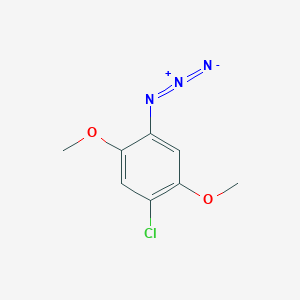
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
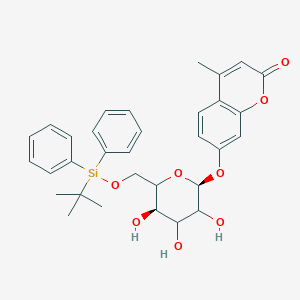
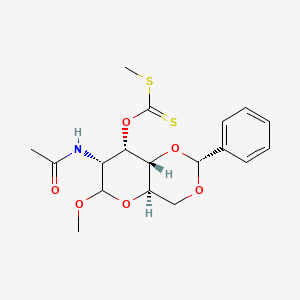
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
